molecular formula C18H21NOS2 B2627547 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 1396746-45-4

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2627547
CAS No.: 1396746-45-4
M. Wt: 331.49
InChI Key: CNMFNWRWMVVCHZ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic ketone-based compound designed for research applications. Its structure integrates a propan-1-one linker connecting a 4-(thiophen-3-yl)piperidine moiety and a 3-(phenylthio) group. This molecular architecture combines heterocyclic components, specifically the thiophene and piperidine rings, which are frequently found in compounds investigated for central nervous system (CNS) receptor interactions . The inclusion of the phenylthioether group is a feature of interest in medicinal chemistry, as similar functional groups have been incorporated into molecules demonstrating cytotoxic effects in biological evaluations . Researchers may explore this compound as a chemical building block or as a candidate for in vitro screening against various biological targets. The presence of the thiophene ring can optimize the electronic and steric profile of a molecule, which may be relevant for CNS penetration . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c20-18(9-13-22-17-4-2-1-3-5-17)19-10-6-15(7-11-19)16-8-12-21-14-16/h1-5,8,12,14-15H,6-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFNWRWMVVCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophen-3-yl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a thiophen-3-yl group using a thiophenylating agent.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol is reacted with an appropriate electrophile.

    Formation of the Propan-1-one Backbone: The final step involves the formation of the propan-1-one backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio and thiophen-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a thiophen-2-yl group.

    3-(Phenylthio)-1-(4-(furan-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a furan-3-yl group.

    3-(Phenylthio)-1-(4-(pyridin-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a pyridin-3-yl group.

Uniqueness

The uniqueness of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with both phenylthio and thiophenyl groups, which may contribute to its unique biological properties.

  • Molecular Formula : C18H21NOS2
  • Molecular Weight : 331.49 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions of suitable precursors.
  • Introduction of the Thiophen-3-yl Group : Substituting a hydrogen atom on the piperidine ring with the thiophen-3-yl group.
  • Attachment of Phenylthio Group : Nucleophilic substitution reactions using phenylthiol.
  • Formation of Propan-1-one Backbone : Condensation reactions to complete the structure .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of compounds featuring similar scaffolds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds based on β-aryl-β-mercapto ketones have shown high cytotoxic activity against MCF-7 breast cancer cells, surpassing the efficacy of standard treatments like Tamoxifen .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors affecting signaling pathways.
  • Gene Expression Alteration : Impacting the expression levels of genes involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-oneThiophen-2 group instead of thiophen-3Varies; specific studies needed
3-(Phenylthio)-1-(4-(furan-3-yl)piperidin-1-yl)propan-1-oneFuran group substitutionPotentially different anticancer properties
3-(Phenylthio)-1-(4-(pyridin-3-yl)piperidin-1-yl)propan-1-onePyridin group substitutionVaries; specific studies needed

This table highlights how slight modifications in structure can lead to variations in biological activity, underscoring the importance of structural analysis in drug development.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of compounds related to 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-y)propan–1-one:

Study 1: Anticancer Evaluation

A study evaluated a series of β-aromatic ketones and found that certain derivatives exhibited IC50 values lower than those observed for established anticancer agents, indicating strong potential for therapeutic use against various cancers .

Study 2: Mechanistic Insights

Research into the mechanism revealed that compounds with similar structures could inhibit key enzymes involved in cancer cell metabolism, leading to increased apoptosis in cancer cells while sparing normal cells .

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